
1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. The triazole ring is fused to a cyclopropyl group and an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is further substituted with a sulfonyl group attached to a phenyl ring, which in turn is substituted with a chloro and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the azetidine and triazole rings, as well as the sulfonyl group, would likely result in a highly polar molecule. The trifluoromethyl group would add to the molecule’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Its polarity might result in high solubility in polar solvents. The presence of the chloro and trifluoromethyl groups might also influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various azole derivatives, showing potential in the development of novel organic compounds. For example, Meshcheryakov and Shainyan (2004) synthesized 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, highlighting the compound's utility in creating structurally diverse molecules with potential applications in medicinal chemistry (Meshcheryakov & Shainyan, 2004).
Biological and Pharmacological Activity
- Several studies have focused on the biological activities of compounds related to 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole. For instance, research by Jiang and Hansen (2011) on similar triazole derivatives demonstrated potent inhibitory effects against caspase-3, an enzyme involved in apoptosis, indicating potential therapeutic applications (Jiang & Hansen, 2011).
- Shah et al. (2014) investigated azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives for antimicrobial activity, suggesting the potential of related compounds in antibacterial and antifungal applications (Shah et al., 2014).
Chemical Transformations and Synthesis Applications
- The compound's derivatives have been utilized in various chemical transformations. Sreerama et al. (2020) developed a one-pot synthesis method for novel 1,2,3-triazole derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Sreerama et al., 2020).
- Thomas et al. (2014) focused on azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity, showcasing the compound's role in developing new medicinal agents (Thomas et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-4-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2S/c16-13-4-3-11(5-12(13)15(17,18)19)26(24,25)22-6-10(7-22)23-8-14(20-21-23)9-1-2-9/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDFQMRJAYSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)
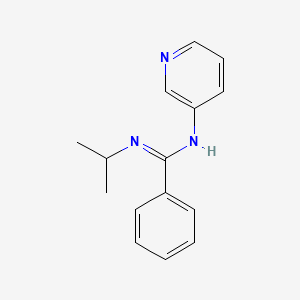
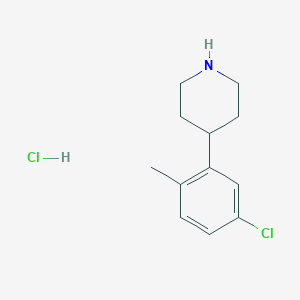
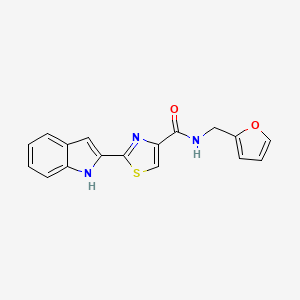
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)
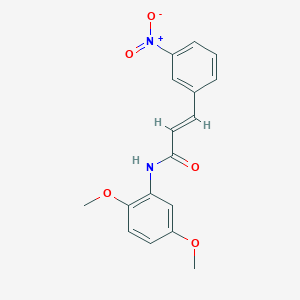
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
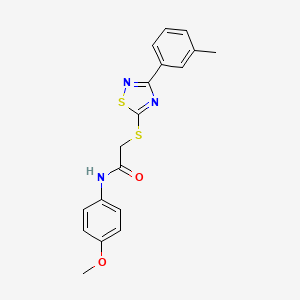
![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)
![2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B2427044.png)
![N-benzyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2427047.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
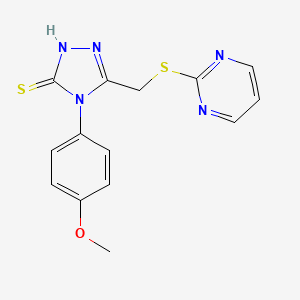
![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)